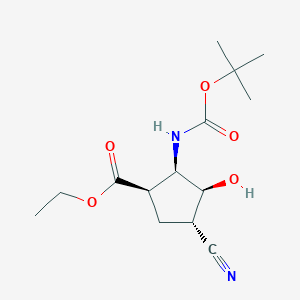![molecular formula C15H25NO4 B6356618 (1R,2R,3R,5R)-(2-tert-Butoxycarbonylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid CAS No. 1027343-75-4](/img/structure/B6356618.png)
(1R,2R,3R,5R)-(2-tert-Butoxycarbonylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R,3R,5R)-(2-tert-Butoxycarbonylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid is a useful research compound. Its molecular formula is C15H25NO4 and its molecular weight is 283.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.17835828 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
Novel Synthesis Approaches
Researchers have developed methodologies for synthesizing structurally related β-lactam antibiotics and other cyclic compounds that share similarities with the core structure of the target compound. These methods involve cycloaddition reactions, cyclobutanol conversion, and intramolecular nitrene insertion strategies (Martyres et al., 2001). Additionally, the synthesis of 2-substituted tetrahydrofuran-3,5-dicarboxylic acid derivatives from related starting materials has been efficiently developed (Wang et al., 2001).
Conformationally Constrained Compounds
Research into conformationally constrained tricyclic β-lactam enantiomers demonstrates the utility of monoterpene-based β-amino acids in preparing enantiomeric β-lactams via Ugi reactions, highlighting the compound's relevance to stereochemical studies and drug design (Szakonyi et al., 2010).
Crystallography and Molecular Dynamics
NMR crystallography comparative studies have provided detailed insights into the structure and molecular dynamics of chiral derivatives similar to the compound , aiding in the understanding of its chemical behavior and interaction potentials (Jaworska et al., 2012).
Spirooxazolines and Spirooxazolidines Synthesis
The preparation of spirooxazolines and spirooxazolidines from aminodiols based on a similar core structure to our compound of interest underscores the versatility of these frameworks in synthesizing complex molecular architectures (Szakonyi et al., 2008).
Applications in Medicinal Chemistry and Drug Development
Key Intermediates in Drug Synthesis
The compound and its derivatives serve as key intermediates in the synthesis of novel NMDA receptor antagonists, highlighting its importance in developing therapeutic agents for neurological conditions (Bombieri et al., 2005).
Metal Interaction Studies
Investigations into the interaction of related compounds with metal ions like Cu2+ provide insights into potential pharmaceutical and biochemical applications, including drug-metal complex formation and the bioavailability of drug molecules (Cardiano et al., 2017).
Eigenschaften
IUPAC Name |
(1R,2R,3R,5R)-6,6-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.1]heptane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-11-9(12(17)18)6-8-7-10(11)15(8,4)5/h8-11H,6-7H2,1-5H3,(H,16,19)(H,17,18)/t8-,9+,10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIQPRHGAXOYBG-VLEAKVRGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C(C1C2)NC(=O)OC(C)(C)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2C[C@H]([C@@H]([C@@H]1C2)NC(=O)OC(C)(C)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(1R,2R,5S,7R)-N-tert-Butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5.1.1.0 2,5]nonan-4-one](/img/structure/B6356637.png)